N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide
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Description
N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of α-Ketoamide Derivatives : OxymaPure, a related compound to N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide, was found effective in the synthesis of α-ketoamide derivatives. These derivatives were produced with high yield and purity using a coupling reagent method, demonstrating the potential of related compounds in synthetic chemistry (El‐Faham et al., 2013).
Anticonvulsant Activity of Enaminones : A study explored the anticonvulsant properties of enaminones, which are structurally related to this compound. The research focused on understanding the role of metabolites as active entities in these compounds (Eddington et al., 2003).
Molecular Structure Analysis
Study of Oxamides : Research on ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and N1,N2-bis[(adamantan-1-yl)alkylene(phenylene)]oxamides, which are similar in structure to this compound, provided insights into their yields and reaction conditions (D’yachenko et al., 2019).
Crystal Structure of Anticonvulsant Enaminones : The crystal structures of certain anticonvulsant enaminones were studied, providing valuable information about the molecular arrangement and hydrogen bonding patterns, which could be relevant for similar compounds (Kubicki et al., 2000).
Chemical Reactions and Synthesis
Microwave-Assisted Synthesis of Spiro-1,3-Oxazines : A method for synthesizing spiro-1,3-oxazine derivatives from N-2-(1′-cyclohexenyl)ethyl-acetamides/benzamides was developed. This research demonstrates the potential of microwave-assisted techniques in synthesizing compounds related to this compound (Saikia et al., 2014).
Oxamides in HIV Entry Inhibitors : The use of 2,2,2-trifluoroethyl chlorooxoacetate for the one-pot synthesis of N(1)-aryl-N(2)-alkyl-substituted oxamides, which are structurally related to the compound of interest, was explored in the context of HIV entry inhibitors (Bogolubsky et al., 2015).
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c18-12-14-8-4-5-9-15(14)20-17(22)16(21)19-11-10-13-6-2-1-3-7-13/h4-6,8-9H,1-3,7,10-11H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQMZRFSKCAHQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.